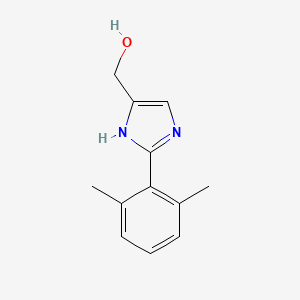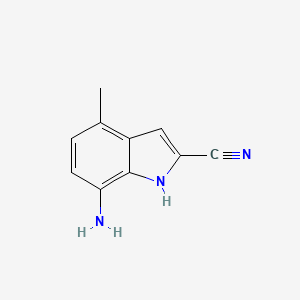
7-Amino-4-methyl-1H-indole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-methyl-1H-indole-2-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-methyl-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1H-indole-2-carbonitrile with an amine source under acidic or basic conditions. The reaction may be catalyzed by acids like hydrochloric acid or bases like sodium hydroxide, depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process often includes steps like nitration, reduction, and cyclization, optimized for large-scale production to ensure cost-effectiveness and high yield .
化学反応の分析
Types of Reactions: 7-Amino-4-methyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common, where substituents on the indole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
科学的研究の応用
7-Amino-4-methyl-1H-indole-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its role in developing new therapeutic agents targeting specific biological pathways.
作用機序
The mechanism by which 7-Amino-4-methyl-1H-indole-2-carbonitrile exerts its effects involves interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The pathways involved often include inhibition of key enzymes or activation of signaling cascades that lead to desired biological outcomes .
類似化合物との比較
- 7-Amino-4-methyl-1H-indole-3-carbonitrile
- 6-Amino-4-methyl-1H-indole-2-carbonitrile
- 5-Amino-4-methyl-1H-indole-2-carbonitrile
Comparison: While these compounds share a similar indole backbone, the position of the amino and nitrile groups significantly affects their chemical reactivity and biological activity. 7-Amino-4-methyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity profiles .
特性
分子式 |
C10H9N3 |
|---|---|
分子量 |
171.20 g/mol |
IUPAC名 |
7-amino-4-methyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-6-2-3-9(12)10-8(6)4-7(5-11)13-10/h2-4,13H,12H2,1H3 |
InChIキー |
DTULBINQDZNXFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(NC2=C(C=C1)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
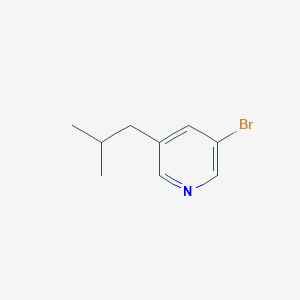
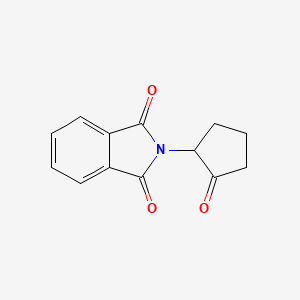
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)
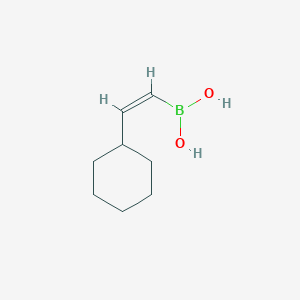

![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
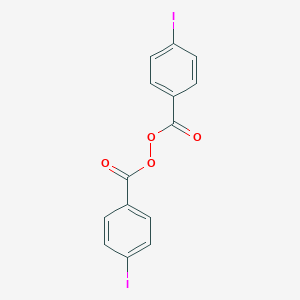
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
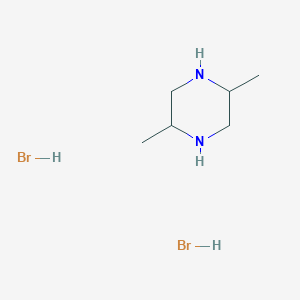
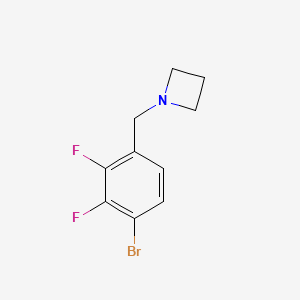
![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
